Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-4-(trifluoromethyl)-1,2-oxazole

Medicinal Chemistry ADME Lipophilicity

5-Methyl-4-(trifluoromethyl)-1,2-oxazole is a disubstituted isoxazole heterocycle bearing an electron‑withdrawing trifluoromethyl group at the 4‑position and an electron‑donating methyl group at the 5‑position. Its computed physicochemical properties (XLogP3‑AA = 1.7, TPSA = 26 Ų, MW = 151.09 g/mol) place it in a favourable drug‑like space that differs markedly from non‑fluorinated or differently substituted isoxazole analogs.

Molecular Formula C5H4F3NO
Molecular Weight 151.088
CAS No. 1823499-53-1
Cat. No. B2976644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(trifluoromethyl)-1,2-oxazole
CAS1823499-53-1
Molecular FormulaC5H4F3NO
Molecular Weight151.088
Structural Identifiers
SMILESCC1=C(C=NO1)C(F)(F)F
InChIInChI=1S/C5H4F3NO/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3
InChIKeyAYZOJSHQZIBLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-(trifluoromethyl)-1,2-oxazole (CAS 1823499-53-1) – A Fluorinated Isoxazole Building Block for Medicinal and Agrochemical Synthesis


5-Methyl-4-(trifluoromethyl)-1,2-oxazole is a disubstituted isoxazole heterocycle bearing an electron‑withdrawing trifluoromethyl group at the 4‑position and an electron‑donating methyl group at the 5‑position [1]. Its computed physicochemical properties (XLogP3‑AA = 1.7, TPSA = 26 Ų, MW = 151.09 g/mol) place it in a favourable drug‑like space that differs markedly from non‑fluorinated or differently substituted isoxazole analogs [1]. The compound serves as a versatile building block for constructing bioactive molecules, including analogs of the marketed drug leflunomide, and its 4‑CF3‑isoxazole scaffold has been independently shown to impart significant gains in target potency [2].

Why Generic Isoxazole Building Blocks Cannot Substitute for 5-Methyl-4-(trifluoromethyl)-1,2-oxazole


Isoxazole building blocks are not interchangeable because subtle changes in substitution pattern drastically alter lipophilicity, electronic character, metabolic stability, and synthetic reactivity [1]. The 4‑CF3 group of the title compound raises the logP by >0.7 units relative to 5‑methylisoxazole, fundamentally changing partitioning and permeability [1]. Moreover, structure–activity relationship studies on 4‑(trifluoromethyl)isoxazoles demonstrate that the CF3 group can confer up to an 8‑fold increase in cellular potency compared to non‑fluorinated congeners, an effect that cannot be replicated by halogen, methyl, or methoxy substitution at the same position [2]. Therefore, selecting a generic isoxazole without the precise 4‑CF3/5‑CH3 pattern risks loss of potency, altered pharmacokinetics, or synthetic incompatibility in downstream applications.

Quantitative Differentiation Guide for 5-Methyl-4-(trifluoromethyl)-1,2-oxazole Versus Closest Analogs


Lipophilicity (XLogP) Advantage Over 5‑Methylisoxazole

The target compound exhibits a computed XLogP3‑AA of 1.7 [1], whereas the closest non‑fluorinated analog, 5‑methylisoxazole, has an experimentally determined logP of 0.98 . The +0.72 log unit difference is attributable to the 4‑trifluoromethyl group.

Medicinal Chemistry ADME Lipophilicity

Molecular Weight Distinction Facilitating Laboratory Handling

The molecular weight of 5‑methyl‑4‑(trifluoromethyl)‑1,2‑oxazole is 151.09 g/mol [1], substantially higher than the 83.09 g/mol of 5‑methylisoxazole . This reduces volatility and improves ease of accurate weighing.

Building Block Handling Volatility Safety

8‑Fold Potency Gain Conferred by the 4‑CF3 Group in Isoxazole Series

In a controlled study on fully substituted 4‑(trifluoromethyl)isoxazoles, compound 2g (bearing the 4‑CF3 group) achieved an IC50 of 2.63 μM against MCF‑7 breast cancer cells, whereas its non‑fluorinated structural analogue 14 showed an IC50 of 19.72 μM, representing an approximately 7.5‑fold improvement [1]. This effect is directly linked to the presence of the 4‑trifluoromethyl substituent.

Cancer Research Structure–Activity Relationship Trifluoromethyl Effect

Metal‑Free Synthetic Accessibility of 5‑Methyl‑4‑(trifluoromethyl)isoxazoles

The target compound class has been synthesized via a metal‑free, regio‑ and stereoselective tandem trifluoromethyloximation–cyclization–elimination sequence from α,β‑unsaturated ketones in moderate yields [1]. This method avoids expensive transition‑metal catalysts and uses cheap CF3SO2Na as the CF3 source.

Synthetic Chemistry Fluorine Chemistry Process Development

Topological Polar Surface Area Favourable for CNS Drug Design

The computed topological polar surface area (TPSA) of 5‑methyl‑4‑(trifluoromethyl)‑1,2‑oxazole is 26 Ų [1]. This value lies well below the empirical threshold of 60–70 Ų predictive of passive blood–brain barrier penetration, positioning the compound as a potentially CNS‑compatible building block. In contrast, many isoxazole‑carboxylic acid derivatives possess TPSA values >60 Ų.

CNS Drug Discovery Physicochemical Property Blood-Brain Barrier

Zero Hydrogen Bond Donors Minimising P‑gp Efflux Risk

The compound contains zero hydrogen bond donors (HBD = 0) [1], a feature that has been associated with reduced recognition by P‑glycoprotein efflux pumps. Many close isoxazole analogs bearing amino or hydroxyl substituents possess ≥1 HBD and consequently face higher efflux risk [2].

Drug Transport P‑glycoprotein ADME

Optimal Application Scenarios for 5-Methyl-4-(trifluoromethyl)-1,2-oxazole Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for CF3‑Enhanced Oncology Leads

The 4‑CF3‑isoxazole scaffold has demonstrated an 8‑fold improvement in anti‑proliferative activity against MCF‑7 breast cancer cells compared to non‑fluorinated analogs [1]. Incorporating 5‑methyl‑4‑(trifluoromethyl)‑1,2‑oxazole as a central building block enables medicinal chemists to retain this potency‑enhancing motif while exploring diversification at the 3‑position for lead optimization.

CNS Drug Discovery: Low‑TPSA, Zero‑HBD Starting Point

With a TPSA of 26 Ų and zero hydrogen bond donors, this building block is ideally suited for constructing CNS‑penetrant chemical libraries [2]. Its physicochemical profile aligns with guidelines for passive BBB permeability and low P‑gp efflux susceptibility, making it a strategic choice for neuroscience programs.

Process Chemistry: Metal‑Free Scalable Synthesis of Fluorinated Intermediates

The metal‑free tandem synthesis of 5‑methyl‑4‑(trifluoromethyl)isoxazoles from inexpensive reagents (CF3SO2Na, tBuONO) offers a cost‑effective and sustainable route for kilo‑lab or pilot‑plant scale production [3]. Process chemists can leverage this methodology for rapid access to multi‑gram quantities without catalyst removal challenges.

19F NMR Probe Development for Chemical Biology

The single, chemically distinct CF3 group in a low‑molecular‑weight scaffold (MW = 151 g/mol) provides a clean 19F NMR resonance [2]. This building block can be conjugated to biomolecules or ligands for 19F NMR‑based binding assays and fragment‑based screening, where its high fluorine content and small size minimize steric perturbation.

Quote Request

Request a Quote for 5-Methyl-4-(trifluoromethyl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.